3-Bromopentane

Catalog No.
S661285
CAS No.
1809-10-5
M.F
C5H11Br
M. Wt
151.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopentane

CAS Number

1809-10-5

Product Name

3-Bromopentane

IUPAC Name

3-bromopentane

Molecular Formula

C5H11Br

Molecular Weight

151.04 g/mol

InChI

InChI=1S/C5H11Br/c1-3-5(6)4-2/h5H,3-4H2,1-2H3

InChI Key

VTOQFOCYBTVOJZ-UHFFFAOYSA-N

SMILES

CCC(CC)Br

Synonyms

3-Pentyl Bromide;

Canonical SMILES

CCC(CC)Br

Organic Synthesis:

-Bromopentane serves as a vital building block in organic synthesis due to the reactive bromine atom readily undergoing substitution reactions. Scientists utilize it to synthesize various organic compounds, including:

  • Alkenes: Through dehydrohalogenation reactions with strong bases like potassium hydroxide, 3-bromopentane can be converted into pent-2-ene or pent-3-ene depending on the reaction conditions [].
  • Alkynes: Using elimination reactions under specific conditions, 3-bromopentane can be used to synthesize terminal alkynes like 1-pentyne [].
  • Alcohols: Nucleophilic substitution reactions with appropriate reagents like sodium hydroxide or potassium carbonate can yield primary alcohols like 3-pentanol [].

Solvent:

-Bromopentane exhibits limited water solubility but finds application as a non-polar organic solvent. This property makes it suitable for dissolving various non-polar compounds, including:

  • Fats and oils: 3-Bromopentane can be used to extract lipids from biological samples for further analysis [].
  • Polymers: Certain types of polymers, particularly non-polar ones like polyethylene, can be dissolved in 3-bromopentane for characterization studies [].

Research Studies:

-Bromopentane has been employed in various research studies, including:

  • Investigating physical properties: Studies have explored the dielectric relaxation behavior of 3-bromopentane to understand the dynamics of polar molecules in solution [].
  • Reference compound: Due to its well-defined properties, 3-bromopentane can be used as a reference compound in analytical techniques like nuclear magnetic resonance (NMR) spectroscopy [].

3-Bromopentane is a colorless liquid organic compound classified as a bromoalkane. It is an isomer of bromopentane, meaning they have the same chemical formula (C5H11Br) but differ in the arrangement of their atoms []. 3-Bromopentane is not a naturally occurring compound and is primarily synthesized for use in scientific research, particularly organic chemistry [].


Molecular Structure Analysis

3-Bromopentane has a linear carbon chain of five carbons with a bromine atom attached to the third carbon from the end (hence the prefix "3-"). The remaining carbons are bonded to hydrogen atoms. This structure can be represented by the chemical formula CH3CH2CH(Br)CH2CH3 [].

A key feature of 3-bromopentane is the presence of a polar covalent bond between the bromine atom and the central carbon. Bromine is more electronegative than carbon, resulting in a partial negative charge on the bromine and a partial positive charge on the carbon. This polarity plays a role in the reactivity of the molecule [].


Chemical Reactions Analysis

3-Bromopentane can participate in various organic reactions due to the presence of the C-Br bond, which is susceptible to nucleophilic substitution. Here are some examples:

  • Nucleophilic Substitution: This is the most common reaction for 3-bromopentane. The bromine atom is replaced by another nucleophile (Nu) in a reaction represented by the general equation:

R-Br + Nu⁻ → R-Nu + Br⁻

For example, reacting 3-bromopentane with sodium hydroxide (NaOH) in an ethanol solution results in the formation of 1-pentanol and sodium bromide:

CH3CH2CH(Br)CH2CH3 + NaOH → CH3(CH2)4OH + NaBr

  • Elimination Reactions: Under certain conditions, 3-bromopentane can undergo elimination reactions where a molecule of hydrogen bromide (HBr) is eliminated, leading to the formation of an alkene (unsaturated hydrocarbon). The specific product and reaction pathway depend on the reaction conditions.

Physical And Chemical Properties Analysis

  • Melting Point: -93 °C []
  • Boiling Point: 101-103 °C []
  • Density: 1.12 g/cm³ []
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol, ether, and chloroform []
  • Stability: Relatively stable under normal storage conditions. However, it can decompose upon exposure to heat or light.

Mechanism of Action (Not Applicable)

3-Bromopentane is primarily used as a starting material for organic synthesis and does not have a specific biological mechanism of action.

  • Flammability: Highly flammable liquid and vapor (H225).
  • Skin Contact: Causes skin irritation (H315).
  • Eye Contact: Causes serious eye irritation (H319).

XLogP3

2.8

Boiling Point

118.6 °C

Melting Point

-126.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1809-10-5

Wikipedia

3-Bromopentane

General Manufacturing Information

Pentane, 3-bromo-: ACTIVE

Dates

Modify: 2023-08-15

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